molecular formula C19H18Si B14642040 Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- CAS No. 54600-06-5

Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl-

Cat. No.: B14642040
CAS No.: 54600-06-5
M. Wt: 274.4 g/mol
InChI Key: SDKDNYFDSQEMGJ-UHFFFAOYSA-N
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Description

Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique structure of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- includes a four-membered ring containing silicon, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- typically involves the reaction of silacyclobutane with naphthalenyl and phenyl groups under controlled conditions. One common method is the anionic ring-opening polymerization of methylsilacyclobutane followed by post-modification using hydrosilylation protocols .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and solvents such as tetrahydrofuran (THF) can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert it into silane derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products Formed: The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various elements, allowing the compound to participate in diverse chemical reactions. The pathways involved include the formation of silicon-carbon and silicon-oxygen bonds, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

  • Silacyclobutane, 1-methyl-1-(1-naphthalenyl)-
  • Ethanone, 1-(1-naphthalenyl)-

Comparison: Silacyclobutane, 1-(1-naphthalenyl)-1-phenyl- is unique due to its specific structural arrangement, which includes both naphthalenyl and phenyl groups attached to the silacyclobutane ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the phenyl group enhances its stability and reactivity in certain chemical reactions .

Properties

CAS No.

54600-06-5

Molecular Formula

C19H18Si

Molecular Weight

274.4 g/mol

IUPAC Name

1-naphthalen-1-yl-1-phenylsiletane

InChI

InChI=1S/C19H18Si/c1-2-10-17(11-3-1)20(14-7-15-20)19-13-6-9-16-8-4-5-12-18(16)19/h1-6,8-13H,7,14-15H2

InChI Key

SDKDNYFDSQEMGJ-UHFFFAOYSA-N

Canonical SMILES

C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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